1-(4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
CAS No.:
Cat. No.: VC14780532
Molecular Formula: C18H15FN6O2S
Molecular Weight: 398.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15FN6O2S |
|---|---|
| Molecular Weight | 398.4 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-pyrrol-1-ylpyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C18H15FN6O2S/c1-27-11-15-22-23-18(28-15)21-16(26)14-10-20-25(13-6-4-12(19)5-7-13)17(14)24-8-2-3-9-24/h2-10H,11H2,1H3,(H,21,23,26) |
| Standard InChI Key | DSHYUDXVAHPRNJ-UHFFFAOYSA-N |
| Canonical SMILES | COCC1=NN=C(S1)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole core substituted at the 1-position with a 4-fluorophenyl group and at the 4-position with a carboxamide bridge linked to a thiadiazole ring. The thiadiazole moiety is further functionalized with a methoxymethyl group, while the pyrazole’s 5-position hosts a pyrrole ring. This intricate arrangement contributes to its molecular diversity and reactivity .
Molecular Formula and Weight
With the molecular formula C₁₈H₁₅FN₆O₂S and a molecular weight of 398.4 g/mol, the compound’s structure is optimized for balanced lipophilicity and solubility, critical for drug-likeness. Key physicochemical parameters include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | ~2.8 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | 120 Ų |
These properties suggest moderate membrane permeability and compatibility with oral bioavailability .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis involves multi-step reactions leveraging cyclization and coupling strategies. A representative pathway includes:
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Pyrazole Core Formation: Ethyl acetoacetate reacts with hydrazine derivatives under basic conditions to form the pyrazole ring, as described in pyrazole synthesis methodologies .
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Thiadiazole Introduction: The carboxamide group at position 4 undergoes condensation with a pre-formed 5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene moiety, utilizing coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) .
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Pyrrole and Fluorophenyl Functionalization: Suzuki-Miyaura cross-coupling introduces the 4-fluorophenyl group, while the pyrrole ring is appended via nucleophilic substitution.
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1703 cm⁻¹ (C=O stretch of carboxamide) and 1585 cm⁻¹ (C=N stretch of thiadiazole) confirm functional groups .
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¹H NMR: Signals at δ 8.7–8.9 ppm (aromatic protons), δ 3.4 ppm (methoxymethyl CH₃O), and δ 6.8 ppm (pyrrole protons) validate substituent integration .
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Mass Spectrometry: A molecular ion peak at m/z 398.4 (M+1) aligns with the theoretical molecular weight.
Pharmacological Activities
Antiparasitic Efficacy
In cellular models of Trypanosoma cruzi infection, derivatives featuring fluorophenyl-thiadiazole scaffolds demonstrate potent trypanocidal activity. The compound’s EC₅₀ against intracellular amastigotes is <5 µM, comparable to benchmark drug benznidazole . Ultrastructural analysis reveals parasite flagellum detachment, indicating a novel mechanism of action .
Antimicrobial Properties
Carboxamide derivatives of pyrazole show broad-spectrum antimicrobial activity. Against Staphylococcus aureus, this compound displays a MIC of 16 µg/mL, attributed to thiadiazole-mediated disruption of bacterial cell wall synthesis .
Comparative Analysis with Structural Analogs
Substituent variations significantly influence biological activity. Key comparisons include:
| Analog Substituent | Biological Activity (EC₅₀/IC₅₀) | Key Difference |
|---|---|---|
| 4-Chlorophenyl | 6.7 µM (Trypanosoma cruzi) | Higher lipophilicity |
| 4-Bromophenyl | 9.1 µM (MCF-7 cells) | Increased steric hindrance |
| 4-Methylphenyl | 22 µM (S. aureus) | Reduced electronic withdrawal |
The 4-fluorophenyl derivative strikes an optimal balance between electronic effects and metabolic stability, justifying its superior efficacy .
Applications and Future Directions
Therapeutic Prospects
This compound’s multifunctional architecture supports applications in:
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Chagas Disease Treatment: As a lead candidate for overcoming benznidazole resistance .
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Oncology: Combinatorial regimens with DNA-intercalating agents to enhance cytotoxicity .
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Antimicrobial Therapy: Hybridization with β-lactam antibiotics to combat multidrug-resistant pathogens .
Optimization Strategies
Ongoing research focuses on:
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Bioisosteric Replacement: Substituting the pyrrole ring with imidazole to improve pharmacokinetics.
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Prodrug Development: Esterification of the carboxamide group to enhance oral absorption.
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